An In-depth Technical Guide to (R)-7-methyl-5,6,7,8-tetrahydroquinoline: Structure, Properties, and Synthesis
An In-depth Technical Guide to (R)-7-methyl-5,6,7,8-tetrahydroquinoline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (R)-7-methyl-5,6,7,8-tetrahydroquinoline, a chiral heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific enantiomer, this document consolidates information on the racemic mixture and related chiral tetrahydroquinolines. It further presents expert-driven, proposed synthetic strategies and discusses potential applications to support and guide future research and development efforts.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its unique three-dimensional structure allows for specific interactions with biological targets, leading to a wide range of pharmacological activities. The introduction of a chiral center, as in (R)-7-methyl-5,6,7,8-tetrahydroquinoline, opens avenues for developing stereospecific drugs with potentially improved efficacy and reduced side effects. The chirality of such molecules can play a pivotal role in their biological activity, making the synthesis and study of single enantiomers a critical aspect of modern drug discovery.[1][2]
(Racemic) 7-Methyl-5,6,7,8-tetrahydroquinoline: The Starting Point
The racemic mixture of 7-methyl-5,6,7,8-tetrahydroquinoline serves as the logical precursor and reference compound for the study of its individual enantiomers.
Chemical Identity and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃N | |
| Molecular Weight | 147.22 g/mol | |
| CAS Number | 71350-24-8 | |
| Appearance | Predicted to be a colorless to pale yellow liquid | |
| Solubility | Predicted to be soluble in common organic solvents |
Note: Some properties are predicted based on the parent compound, 5,6,7,8-tetrahydroquinoline, and other methyl-substituted isomers.[3][4]
Proposed Synthesis of Racemic 7-Methyl-5,6,7,8-tetrahydroquinoline
A robust synthesis of the racemic compound would likely involve a two-step process: the synthesis of 7-methylquinoline followed by the reduction of the pyridine ring.
Step 1: Synthesis of 7-Methylquinoline via Skraup Reaction
The Skraup synthesis is a classic method for preparing quinolines from anilines and glycerol.[5][6][7]
Caption: Synthesis of 7-Methylquinoline via the Skraup Reaction.
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charging Reagents: Carefully add m-toluidine, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) to the flask.[6]
-
Acid Addition: Slowly and with cooling, add concentrated sulfuric acid to the stirred mixture.
-
Heating: Gently heat the mixture to initiate the reaction. The reaction is highly exothermic and may require removal of the heat source once initiated.
-
Work-up: After the reaction subsides, cool the mixture and dilute it with water. Neutralize the excess acid with a strong base (e.g., NaOH) to liberate the free methylquinoline bases.
-
Purification: Isolate the crude product by steam distillation. The resulting mixture of 5- and 7-methylquinoline can then be separated by fractional distillation under reduced pressure.[5]
Step 2: Reduction to 7-Methyl-5,6,7,8-tetrahydroquinoline
Catalytic hydrogenation is a common method for the reduction of the pyridine ring in quinolines.
Experimental Protocol:
-
Catalyst and Solvent: In a high-pressure reactor (autoclave), dissolve 7-methylquinoline in a suitable solvent such as ethanol or acetic acid. Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pt/C or Raney Nickel).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 atm). Heat the mixture with vigorous stirring.
-
Monitoring: Monitor the reaction progress by measuring the hydrogen uptake.
-
Work-up and Purification: Once the reaction is complete, cool the reactor, vent the excess hydrogen, and filter the mixture to remove the catalyst. The solvent is removed under reduced pressure, and the resulting crude 7-methyl-5,6,7,8-tetrahydroquinoline can be purified by vacuum distillation.
Predicted Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the pyridine ring, aliphatic protons of the saturated ring, and a singlet for the methyl group.
-
¹³C NMR: The spectrum would display signals for the aromatic and aliphatic carbons, with the methyl carbon appearing at a characteristic upfield shift.
-
Mass Spectrometry: The mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 147. Key fragmentation patterns for tetrahydroquinolines include the loss of a hydrogen atom (M-1) and a methyl radical (M-15).[8]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for both aromatic and aliphatic C-H bonds, as well as C=C and C=N stretching vibrations from the pyridine ring.
(R)-7-methyl-5,6,7,8-tetrahydroquinoline: The Enantiopure Target
The synthesis of the enantiomerically pure (R)-7-methyl-5,6,7,8-tetrahydroquinoline presents a significant challenge due to the lack of established protocols. Below are two proposed strategies based on established methodologies for related chiral compounds.
Strategy 1: Chiral Resolution of a Racemic Intermediate
This strategy involves the separation of enantiomers from a racemic mixture, often through the formation of diastereomeric salts with a chiral resolving agent.[12]
Caption: Chiral Resolution via Diastereomeric Salt Formation.
Proposed Experimental Protocol:
-
Salt Formation: Dissolve the racemic 7-methyl-5,6,7,8-tetrahydroquinoline in a suitable solvent (e.g., ethanol). Add a stoichiometric amount of a chiral acid (e.g., (R)-(-)-mandelic acid or tartaric acid derivatives).
-
Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation and Purification: Isolate the crystals by filtration. The enantiomeric purity can be enhanced by recrystallization.
-
Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and treat with a base (e.g., NaOH) to liberate the free (R)-7-methyl-5,6,7,8-tetrahydroquinoline.
-
Extraction: Extract the enantiomerically pure product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Causality Behind Experimental Choices: The choice of chiral resolving agent and solvent is critical and often requires empirical screening to find a combination that provides good discrimination in the solubility of the diastereomeric salts.
Strategy 2: Asymmetric Synthesis via Catalytic Hydrogenation
A more elegant and atom-economical approach is the direct asymmetric hydrogenation of the 7-methylquinoline precursor using a chiral transition metal catalyst.[13][14][15][16][17]
Caption: Asymmetric Synthesis via Catalytic Hydrogenation.
Proposed Experimental Protocol:
-
Catalyst Preparation: In a glovebox, prepare the active chiral catalyst by reacting a metal precursor (e.g., [Ir(COD)Cl]₂) with a chiral phosphine ligand (e.g., (R)-BINAP) in a degassed solvent.
-
Reaction Setup: In a high-pressure reactor, dissolve 7-methylquinoline in a suitable degassed solvent (e.g., dichloromethane or toluene).
-
Hydrogenation: Add the prepared catalyst solution to the reactor. Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas. Stir the reaction at a controlled temperature until the starting material is consumed.
-
Work-up and Purification: Carefully vent the reactor and remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield the enantiomerically enriched (R)-7-methyl-5,6,7,8-tetrahydroquinoline.
Expertise & Experience: The success of this reaction is highly dependent on the choice of the chiral ligand, metal precursor, solvent, and reaction conditions (temperature, pressure). Screening of various chiral ligands and conditions would be necessary to achieve high enantioselectivity.
Potential Applications and Biological Activity
While there is no specific biological data for (R)-7-methyl-5,6,7,8-tetrahydroquinoline, the broader class of chiral tetrahydroquinolines has shown significant promise in drug discovery.
-
Anticancer Activity: Chiral derivatives of 2-methyl-5,6,7,8-tetrahydroquinoline have demonstrated potent antiproliferative activity against various human cancer cell lines, including colon, ovarian, and mesothelioma cancer cells.[1][2][18][19] The mechanism of action for some of these compounds involves the induction of apoptosis, cell cycle arrest, and the production of reactive oxygen species (ROS) in cancer cells.[2][19] It is plausible that (R)-7-methyl-5,6,7,8-tetrahydroquinoline could exhibit similar cytotoxic properties.
-
Neurological and Other Disorders: The tetrahydroquinoline scaffold is also found in compounds targeting a range of other diseases. Further research could explore the potential of (R)-7-methyl-5,6,7,8-tetrahydroquinoline as a modulator of receptors and enzymes implicated in neurological or inflammatory disorders.
The synthesis of (R)-7-methyl-5,6,7,8-tetrahydroquinoline would enable the exploration of its structure-activity relationship and its potential as a novel therapeutic agent.
Conclusion
(R)-7-methyl-5,6,7,8-tetrahydroquinoline represents an intriguing yet underexplored molecule in the field of medicinal chemistry. This guide has provided a comprehensive overview of the available information and, more importantly, has laid out logical and experimentally sound strategies for its synthesis. The proposed methods for both chiral resolution and asymmetric synthesis offer clear pathways for researchers to access this enantiomerically pure compound. The potential for significant biological activity, inferred from related structures, underscores the importance of future research into this and other chiral tetrahydroquinoline derivatives.
References
- BenchChem. (2025). Application Notes & Protocols: Chiral Resolution of 5,6,7,8-Tetrahydroquinoline Precursors. BenchChem.
- Brieflands. (2013, December 13). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
- BenchChem. (2025). An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis. BenchChem.
- Coldham, I., et al. (n.d.).
- Wang, Y., et al. (n.d.).
- ChemicalBook. (n.d.). 7-Methylquinoline synthesis. ChemicalBook.
- Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561.
- Zhou, H., et al. (2024, December 3). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
- Wang, G., et al. (2011, May 16).
- Fan, Q.-H., et al. (n.d.).
- Tang, W., et al. (2023, February 17). Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis. The Journal of Organic Chemistry.
- BenchChem. (2025). Chiral 5,6,7,8-Tetrahydroquinoline Derivatives: A Comprehensive Technical Guide on Their Biological Activity. BenchChem.
- IIP Series. (n.d.).
- Wang, Y., et al. (2024, August 23). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science (RSC Publishing).
- Facchetti, G., et al. (2020, November 27). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed.
- Guidechem. (n.d.). 7-Methyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol. Guidechem.
- Wang, G., et al. (2006, March 3).
- Wang, Z., et al. (2026, January 20). Ir-catalyzed asymmetric transfer hydrogenation of racemic quinolinyl-substituted tertiary alcohols. RSC Publishing.
- Capps, J. D. (n.d.).
- ResearchGate. (2025, October 15). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
- BenchChem. (n.d.). An In-depth Technical Guide to 3-Methyl-5,6,7,8-tetrahydroquinoline (CAS.
- Canadian Science Publishing. (n.d.). Mass spectra of tetrahydroquinolines.
- ChemicalBook. (n.d.). 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum.
- Facchetti, G., et al. (2023, February 16). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
- PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335.
- PubChem. (n.d.). 5,6,7,8-Tetrahydro-4-methylquinoline | C10H13N | CID 185667.
- NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-3-methyl-.
- Chelucci, G., et al. (n.d.). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes.
- NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-.
- MedChemExpress. (n.d.). 4-Methyl-5,6,7,8-tetrahydroquinoline.
- SpectraBase. (n.d.). 3-Methyl-5,6,7,8-tetrahydroquinoline.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]
- 5. brieflands.com [brieflands.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum [chemicalbook.com]
- 10. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5,6,7,8-Tetrahydro-4-methylquinoline | C10H13N | CID 185667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. chem.pku.edu.cn [chem.pku.edu.cn]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04222K [pubs.rsc.org]
- 18. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
